molecular formula C23H26FN3O2S B2949056 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide CAS No. 1049390-72-8

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide

Cat. No.: B2949056
CAS No.: 1049390-72-8
M. Wt: 427.54
InChI Key: ZUTVFPUCUJXMBI-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound combines several functional groups, making it a candidate for diverse reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions::

  • Synthesis of 3,4-dihydroisoquinoline::
    • Starting with isoquinoline, a hydrogenation reaction under specific conditions (e.g., palladium catalyst, high pressure) produces 3,4-dihydroisoquinoline.

  • Formation of the pyrrole derivative::
    • Synthesize 1-methyl-1H-pyrrole through cyclization reactions involving acetylene and ammonia derivatives.

  • Coupling of intermediates::
    • The dihydroisoquinoline and pyrrole derivatives are coupled using reagents like alkyl halides under conditions such as heating with a base.

  • Sulfonamide formation::
    • Introduce the sulfonamide group via a sulfonation reaction using methanesulfonyl chloride and a base like triethylamine.

Industrial Production Methods::
  • Large-scale production typically involves optimizing the above reactions to increase yield and purity. Use of continuous flow reactors and process intensification techniques can improve efficiency.

Chemical Reactions Analysis

Types of Reactions::

  • Oxidation::
    • It can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form various oxidation products.

  • Reduction::
    • Reduction with reagents such as lithium aluminum hydride can convert it to corresponding amines or alcohols.

  • Substitution::
    • The compound undergoes nucleophilic substitution reactions with halogen derivatives, altering its functional groups.

Common Reagents and Conditions::
  • Typical reagents include oxidizing agents (e.g., chromium trioxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Major Products::
  • Products vary widely based on reaction type, but include hydroxylated, aminated, or alkylated derivatives.

Scientific Research Applications

The compound's complex structure makes it valuable for multiple research applications:

  • Chemistry::
    • Used as a starting material or intermediate in organic synthesis to create more complex molecules.

  • Biology::
    • Functions as a potential ligand in protein binding studies.

  • Medicine::
    • Investigated for its pharmacological properties, including potential as an antimicrobial or anticancer agent.

  • Industry::
    • Its derivatives might find uses in material sciences, including polymer production.

Mechanism of Action

The compound interacts with biological targets via its multiple functional groups:

  • Molecular Targets::
    • Binds to enzymes or receptors, affecting their activity.

  • Pathways Involved::
    • Might inhibit specific signaling pathways or enzyme activities, leading to therapeutic effects.

Comparison with Similar Compounds

Compared to other similar structures, it stands out due to its unique combination of functional groups, providing versatility in reactions:

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyrrol-2-yl)ethyl)-1-(phenyl)methanesulfonamide:
  • N-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethanamine:
  • 1-(2-fluorophenyl)-N-(2-(1H-pyrrol-2-yl)ethyl)methanesulfonamide:

Keep in mind: while I’ve provided this information, using this compound in real-world applications would require detailed research and experiments to ensure accuracy and safety.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O2S/c1-26-13-6-11-22(26)23(27-14-12-18-7-2-3-8-19(18)16-27)15-25-30(28,29)17-20-9-4-5-10-21(20)24/h2-11,13,23,25H,12,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTVFPUCUJXMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNS(=O)(=O)CC2=CC=CC=C2F)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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